molecular formula C14H11ClN4 B2835696 4-(4-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine CAS No. 118946-58-0

4-(4-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine

Cat. No.: B2835696
CAS No.: 118946-58-0
M. Wt: 270.72
InChI Key: XUFWFKMOUHIOQK-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring substituted with a 4-chlorophenyl group and a phenyl group, making it a molecule of interest for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine typically involves a cycloaddition reaction known as the “click chemistry” approach. This method involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:

    Formation of Azide: The starting material, 4-chloroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.

    Cycloaddition Reaction: The 4-chlorophenyl azide is then reacted with phenylacetylene in the presence of a copper(I) catalyst (CuSO₄) and a reducing agent (sodium ascorbate) in a solvent such as tetrahydrofuran (THF) and water mixture.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine are typical.

Major Products Formed

    Substitution: Products include derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Oxidized derivatives of the triazole ring.

    Coupling: Biaryl or polyaryl compounds with extended conjugation.

Scientific Research Applications

4-(4-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is unique due to its triazole ring, which imparts specific biological activities and chemical reactivity. The presence of both phenyl and 4-chlorophenyl groups enhances its potential for diverse applications in medicinal and material sciences.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-phenyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4/c15-11-8-6-10(7-9-11)13-14(16)19(18-17-13)12-4-2-1-3-5-12/h1-9H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFWFKMOUHIOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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